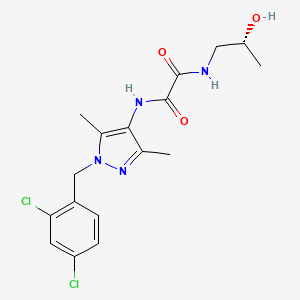
C17H20Cl2N4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H20Cl2N4O3 is a complex organic molecule that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H20Cl2N4O3 typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides.
Chlorination: Addition of chlorine atoms under controlled conditions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and product isolation.
Chemical Reactions Analysis
Types of Reactions
C17H20Cl2N4O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary but can include amines, alcohols, and other substituted aromatic compounds.
Scientific Research Applications
C17H20Cl2N4O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which C17H20Cl2N4O3 exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C17H20Cl2N4O2: A similar compound with one less oxygen atom, which may have different reactivity and applications.
C17H20Cl2N4O4: A compound with an additional oxygen atom, potentially altering its chemical properties and uses.
Uniqueness
C17H20Cl2N4O3: is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20Cl2N4O3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[(2R)-2-hydroxypropyl]oxamide |
InChI |
InChI=1S/C17H20Cl2N4O3/c1-9(24)7-20-16(25)17(26)21-15-10(2)22-23(11(15)3)8-12-4-5-13(18)6-14(12)19/h4-6,9,24H,7-8H2,1-3H3,(H,20,25)(H,21,26)/t9-/m1/s1 |
InChI Key |
JGIBQQSNCHIGGD-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NC[C@@H](C)O |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
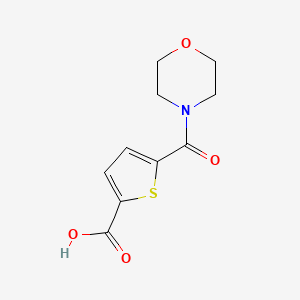
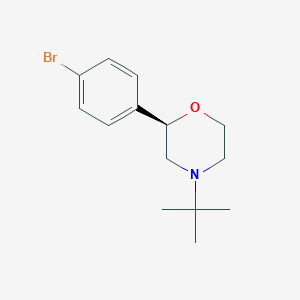
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)

![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
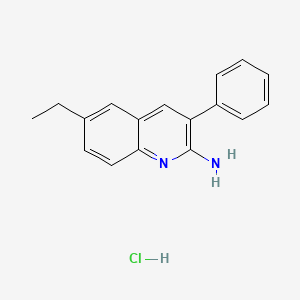
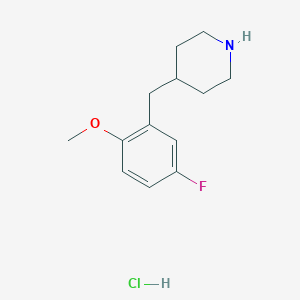
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
